molecular formula C36H35FN2O2 B11093464 2,6-DI-Tert-butyl-4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-1H-imidazol-2-YL}phenol

2,6-DI-Tert-butyl-4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-1H-imidazol-2-YL}phenol

Cat. No.: B11093464
M. Wt: 546.7 g/mol
InChI Key: VSFJJPJAVBJNJT-UHFFFAOYSA-N
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Description

2,6-DI-Tert-butyl-4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-1H-imidazol-2-YL}phenol is a complex organic compound characterized by its unique structure, which includes tert-butyl groups, a fluorobenzoyl moiety, and an imidazole ring

Chemical Reactions Analysis

Types of Reactions

2,6-DI-Tert-butyl-4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-1H-imidazol-2-YL}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically yields quinones, while reduction of the fluorobenzoyl group results in the corresponding alcohol .

Scientific Research Applications

2,6-DI-Tert-butyl-4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-1H-imidazol-2-YL}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized as an antioxidant and stabilizer in polymer production.

Mechanism of Action

The mechanism of action of 2,6-DI-Tert-butyl-4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-1H-imidazol-2-YL}phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DI-Tert-butyl-4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-1H-imidazol-2-YL}phenol is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C36H35FN2O2

Molecular Weight

546.7 g/mol

IUPAC Name

[4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C36H35FN2O2/c1-35(2,3)28-20-26(21-29(33(28)41)36(4,5)6)34-38-30(22-10-8-7-9-11-22)31(39-34)23-12-14-24(15-13-23)32(40)25-16-18-27(37)19-17-25/h7-21,41H,1-6H3,(H,38,39)

InChI Key

VSFJJPJAVBJNJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NC(=C(N2)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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